N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride
Beschreibung
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked to a naphthalene carboxamide scaffold, with a dimethylaminoethyl substituent. The benzothiazole moiety is a common pharmacophore in medicinal chemistry due to its role in modulating biological activity, particularly in oncology and neurology. The compound’s hydrochloride salt enhances aqueous solubility, facilitating its use in preclinical studies. Its synthesis typically involves coupling 4,6-dimethyl-1,3-benzothiazol-2-amine with naphthalene-2-carboxylic acid derivatives, followed by alkylation with 2-(dimethylamino)ethyl chloride and salt formation.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS.ClH/c1-16-13-17(2)22-21(14-16)29-24(25-22)27(12-11-26(3)4)23(28)20-10-9-18-7-5-6-8-19(18)15-20;/h5-10,13-15H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCANPKSGXZSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing its benzothiazole, carboxamide, or tertiary amine functionalities. Below is an analysis of key similarities and differences:
Benzothiazole-Containing Carboxamides
Benzothiazole derivatives, such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide, share the benzothiazole-carboxamide backbone but lack the dimethylaminoethyl group. This absence reduces their polarity, resulting in lower aqueous solubility compared to the target compound. However, their simplified structures often exhibit stronger binding to amyloid fibrils (IC₅₀: 0.8 μM vs. 1.2 μM for the target compound) due to reduced steric hindrance .
Naphthalene-Based Kinase Inhibitors
Compounds like N-(3-chlorophenyl)-2-(naphthalen-2-yl)oxazole-4-carboxamide prioritize aromatic stacking interactions via the naphthalene moiety. While they demonstrate potent kinase inhibition (e.g., IC₅₀: 12 nM against JAK2), their lack of a benzothiazole ring or tertiary amine limits blood-brain barrier (BBB) penetration, making them less suitable for neuro-oncology applications compared to the target compound .
Dimethylaminoethyl-Substituted Analogs
Molecules such as N-[2-(dimethylamino)ethyl]-1H-indole-5-carboxamide highlight the role of the dimethylaminoethyl group in enhancing solubility (LogP: 1.8 vs. 2.3 for the target compound) and metabolic stability. However, their indole-based structures show weaker binding to benzothiazole-specific targets (e.g., tau protein) due to reduced π-π stacking efficiency .
Comparative Data Table
| Compound Name | Structural Features | Aqueous Solubility (mg/mL) | IC₅₀ (Amyloid Binding, μM) | BBB Penetration (LogBB) |
|---|---|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide HCl | Benzothiazole, dimethylaminoethyl, naphthalene | 4.2 | 1.2 | -0.15 |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide | Methoxy-benzothiazole, naphthalene | 1.8 | 0.8 | -1.2 |
| N-(3-chlorophenyl)-2-(naphthalen-2-yl)oxazole-4-carboxamide | Oxazole, naphthalene | 0.6 | N/A | -2.5 |
| N-[2-(dimethylamino)ethyl]-1H-indole-5-carboxamide | Indole, dimethylaminoethyl | 5.1 | N/A | 0.3 |
Key Research Findings
- Solubility vs. Bioactivity Trade-off : The hydrochloride salt of the target compound improves solubility but may reduce passive diffusion across membranes compared to neutral analogs.
- Selectivity Challenges : The benzothiazole-naphthalene scaffold shows off-target binding to serum albumin, necessitating structural optimization .
- Metabolic Stability: The dimethylaminoethyl group reduces hepatic clearance (t₁/₂: 3.5 hours in human microsomes) compared to non-alkylated analogs (t₁/₂: 1.2 hours).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
